Jatrophane 6
Description
Overview of Diterpenoids in Natural Product Chemistry
Diterpenoids are a large and structurally diverse class of natural products derived from the 20-carbon precursor, geranylgeranyl pyrophosphate. nih.gov Found across various plant families, particularly the Euphorbiaceae, these compounds exhibit a wide array of complex carbon skeletons. nih.govnih.gov Their structural intricacy and significant biological activities have made them a focal point in natural product chemistry and drug discovery. nih.govnih.gov The diverse pharmacological properties of diterpenoids, including anti-inflammatory, antimicrobial, antiviral, and cytotoxic effects, underscore their potential as lead compounds for the development of new therapeutic agents. nih.govmdpi.com
The Macrocyclic Jatrophane Skeleton: Structural Uniqueness in Phytochemistry
Among the various diterpenoid scaffolds, the jatrophane skeleton is a defining feature of many compounds isolated from the Euphorbia and Jatropha genera. mdpi.commdpi.com This macrocyclic structure is characterized by a 5/12 bicyclic pentadecane (B166386) core, which can be further modified through various oxygenations and substitutions, leading to a high degree of structural diversity. mdpi.com The unique and complex architecture of the jatrophane skeleton, often featuring a strained trans-bicyclo[10.3.0]pentadecane system, presents a significant challenge and opportunity for both isolation chemists and synthetic organic chemists. mdpi.comacs.orgnih.gov
Historical Context of Jatrophane Research and Its Evolution
The study of jatrophane diterpenoids began with the isolation of jatrophone (B1672808) from Jatropha gossypiifolia in 1970 by Kupchan and colleagues, who identified its significant antiproliferative properties. nih.govtjnpr.org This discovery sparked considerable interest in this class of compounds, leading to the isolation of a vast number of jatrophane and rearranged jatrophane-type diterpenes from various Euphorbiaceae species. nih.gov Early research focused on their isolation, structural elucidation, and cytotoxic activities. mdpi.com Over the decades, the research has evolved to include the total synthesis of these complex molecules and the investigation of a broader range of biological activities, such as the modulation of multidrug resistance (MDR) in cancer cells. nih.govtjnpr.orgfigshare.com
Academic Rationale for Comprehensive Investigations of Jatrophane 6 and Related Analogs
The academic interest in this compound and its analogs stems from their potent biological activities and unique structural features. A significant driver for research is their ability to reverse multidrug resistance in cancer cells, a major obstacle in chemotherapy. nih.govfrontiersin.orgnih.gov Jatrophanes have been identified as powerful inhibitors of P-glycoprotein (P-gp), a membrane protein responsible for pumping chemotherapy drugs out of cancer cells. nih.govunina.it Furthermore, various jatrophane diterpenoids have demonstrated anti-inflammatory, anti-HIV, and neuroprotective activities, making them attractive targets for further investigation. nih.govnih.govacs.org The complexity of their structures also provides a platform for developing novel synthetic strategies. acs.orgnih.govthieme-connect.com
Scope and Focus of Current Academic Research on this compound
Current academic research on this compound and related compounds is multifaceted. A primary focus remains on their potential as multidrug resistance modulators in cancer therapy. acs.orgresearchgate.netresearchgate.net Researchers are actively isolating new jatrophane diterpenoids from various Euphorbia species to expand the library of known compounds and to perform detailed structure-activity relationship (SAR) studies. unina.itacs.orgacs.org These studies aim to identify the specific structural features responsible for their biological effects. unina.itacs.org Additionally, significant effort is being directed towards the total synthesis of naturally occurring jatrophanes and the creation of novel, non-natural analogs to explore and potentially enhance their therapeutic properties. acs.orgfigshare.com Other areas of investigation include their potential as autophagy inducers for the treatment of neurodegenerative diseases and as inhibitors of viral replication. mdpi.comacs.orgmdpi.com
Interactive Data Table: Research on Jatrophane Diterpenoids
| Compound Name | Source Organism | Key Biological Activity Investigated | Reference |
| This compound | Euphorbia species | Induction of apoptosis in ovarian cancer cells | cdnsciencepub.com |
| Jatrophone | Jatropha gossypiifolia | Antitumor activity | tjnpr.org |
| Pepluanins A-E | Euphorbia peplus | P-glycoprotein inhibition | unina.it |
| Euphpepluones A-L | Euphorbia peplus | Inhibition of ATR-Chk1 pathway, multidrug resistance modulation | acs.org |
| Characiol derivative | Euphorbia characias | Corroboration of structure via total synthesis | acs.orgnih.gov |
| Various Jatrophanes | Euphorbia esula | Inhibition of osteoclastogenesis | nih.gov |
| Various Jatrophanes | Euphorbia amygdaloides | Inhibition of Chikungunya virus replication | acs.org |
| Heliojatrones A and B | Euphorbia helioscopia | Immunosuppressive effects | acs.org |
Structure
2D Structure
Properties
Molecular Formula |
C37H48O14 |
|---|---|
Molecular Weight |
716.8 g/mol |
IUPAC Name |
(2,4,9,11,13-pentaacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl) benzoate |
InChI |
InChI=1S/C37H48O14/c1-19-16-17-35(8,9)33(49-24(6)41)28(43)30(47-22(4)39)20(2)29(46-21(3)38)27-32(50-34(44)26-14-12-11-13-15-26)36(10,51-25(7)42)18-37(27,45)31(19)48-23(5)40/h11-17,19,27-33,43,45H,2,18H2,1,3-10H3 |
InChI Key |
FPNGPBYYMDKBKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C)(C)C |
Origin of Product |
United States |
Occurrence, Isolation, and Distributional Ecology of Jatrophane Diterpenoids
Plant Sources and Biogeographical Distribution of Jatrophane-Producing Species
The presence of jatrophane diterpenoids is a defining characteristic of the Euphorbiaceae family, a large and diverse group of flowering plants. elte.hunih.gov These compounds are found across various genera within this family, with a particular prevalence in Jatropha and Euphorbia.
The Euphorbiaceae family, commonly known as the spurge family, is a significant source of structurally unique terpenoids. nih.gov Among its approximately 228 genera, Jatropha and Euphorbia are prominent producers of jatrophane diterpenoids. nih.govnih.gov The presence of these macrocyclic diterpenes is considered a notable chemotaxonomic feature of the Euphorbiaceae and Thymelaeaceae families. elte.hunih.gov Jatrophane diterpenoids have been frequently identified in various species of the Euphorbia genus, including well-known traditional Chinese medicines such as Gan Sui (E. kansui) and Ze Qi (E. helioscopia). nih.govresearchgate.net
Numerous species within the Jatropha and Euphorbia genera have been identified as sources of jatrophane diterpenoids. The genus Jatropha comprises about 175 species distributed throughout tropical and subtropical regions, with many having traditional medicinal uses in Africa, Asia, and Latin America. nih.gov The first jatrophane-type diterpene, jatrophone (B1672808), was isolated from Jatropha gossypiifolia L. nih.gov More recently, six previously undescribed jatrophane diterpenoids were extracted from the whole plants of Jatropha curcas L. nih.gov
The genus Euphorbia, with nearly 2000 species, is another major source of these compounds. mdpi.com Jatrophane diterpenoids have been isolated from a variety of Euphorbia species, including E. helioscopia, E. platyphyllos, E. peplus, E. dendroides, E. nicaeensis, and E. mellifera. elte.hunih.govmdpi.comresearchgate.netnih.govdistantreader.orgnih.gov For instance, three new jatrophane diterpenoids were isolated from the aerial parts of Euphorbia helioscopia. nih.gov Similarly, new jatrophane polyesters have been identified in Euphorbia platyphyllos, a plant found mainly in southern parts of Europe. elte.hu
Table 1: Selected Plant Species Yielding Jatrophane Diterpenoids
| Family | Genus | Species |
| Euphorbiaceae | Jatropha | Jatropha gossypiifolia |
| Euphorbiaceae | Jatropha | Jatropha curcas |
| Euphorbiaceae | Euphorbia | Euphorbia helioscopia |
| Euphorbiaceae | Euphorbia | Euphorbia platyphyllos |
| Euphorbiaceae | Euphorbia | Euphorbia peplus |
| Euphorbiaceae | Euphorbia | Euphorbia dendroides |
| Euphorbiaceae | Euphorbia | Euphorbia nicaeensis |
| Euphorbiaceae | Euphorbia | Euphorbia mellifera |
| Euphorbiaceae | Euphorbia | Euphorbia turczaninowii |
Advanced Methodologies for the Isolation of Jatrophane 6 and Congeners
The isolation of pure jatrophane diterpenoids from complex plant extracts requires a multi-step process involving various extraction and chromatographic techniques. Due to their low to moderate polarity, traditional methods have proven effective, though newer techniques are also being explored. nih.gov
The initial step in isolating jatrophane diterpenoids involves the extraction of the plant material. Several methods are commonly employed, with maceration being the most frequent, followed by reflux with solvents, Soxhlet extraction, and hot solvent extraction. nih.gov These methods typically utilize organic solvents.
Commonly used solvents for extraction include n-hexane, petroleum ether, and chlorinated solvents like dichloromethane (B109758) and chloroform (B151607). nih.gov For example, a phytochemical study of Euphorbia helioscopia utilized an 80% ethanol (B145695) extract from the aerial parts. nih.gov The choice of solvent is crucial and is often dictated by the polarity of the target compounds.
Newer techniques such as ultrasound-assisted extraction and supercritical fluid extraction are also being investigated as they offer improved yields and are more environmentally friendly. nih.gov For instance, ultrasound has been used to cause a relatively rapid dissolution of diterpenes into a solvent. google.com
Table 2: Common Extraction Techniques and Solvent Systems for Jatrophane Diterpenoids
| Extraction Technique | Common Solvents |
| Maceration | Ethanol, Methanol |
| Reflux | Ethanol, Methanol |
| Soxhlet Extraction | n-Hexane, Petroleum Ether, Dichloromethane, Chloroform |
| Hot Solvent Extraction | Various organic solvents |
| Ultrasound-Assisted Extraction | Methanol |
Following extraction, the crude extract, which is a complex mixture of various phytochemicals, must be subjected to chromatographic separation to isolate the desired jatrophane diterpenoids.
A common strategy for the initial fractionation of the crude extract is column chromatography. Polyamide column chromatography has been specifically mentioned as a useful technique for the separation of jatrophane diterpenoids. elte.hunih.gov In one instance, the chloroform extract of Euphorbia platyphyllos was subjected to polyamide column chromatography. elte.hu The fractions obtained were then further purified.
Following initial fractionation, other chromatographic techniques are employed for further purification. These include vacuum liquid chromatography (VLC), preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), often using both normal-phase (NP) and reversed-phase (RP) conditions. elte.hu The final purification steps are crucial for obtaining individual jatrophane congeners in a high state of purity.
Chromatographic Separation Strategies for Complex Mixtures
High-Performance Liquid Chromatography (HPLC) for Purification
High-Performance Liquid Chromatography (HPLC) is a crucial and widely employed technique for the final purification of jatrophane diterpenoids from complex fractions obtained during preliminary chromatographic separations. elte.hunih.gov Due to the structural similarity and the presence of multiple stereoisomers among jatrophanes, HPLC provides the high resolution necessary to isolate these compounds in a pure form, which is essential for accurate structure determination and biological activity assessment.
Both normal-phase (NP) and reversed-phase (RP) HPLC are utilized in the purification process. elte.hu Reversed-phase HPLC, often using a C18 column, is particularly common. nih.gov The separation is based on the differential partitioning of the compounds between a nonpolar stationary phase (the C18 column) and a polar mobile phase. The composition of the mobile phase, typically a mixture of solvents like methanol/water or acetonitrile/water, is optimized to achieve the best separation for the specific set of jatrophane polyesters in a given fraction. elte.huresearchgate.net
Detection of the compounds as they elute from the column is commonly performed using a Diode Array Detector (DAD), with monitoring at specific wavelengths such as 210 nm and 254 nm to capture the chromophores present in the molecules. nih.gov The fractions corresponding to individual peaks are collected, and the solvent is evaporated to yield the pure jatrophane diterpenoid.
The following table provides examples of HPLC conditions used for the purification of jatrophane diterpenoids as reported in phytochemical studies.
| HPLC System | Column | Mobile Phase | Detection | Source |
| Agilent 1200 series | Waters X-Bridge C18 (4.6 × 250 mm) | Gradient of Methanol/Water | Diode Array Detector (210 nm, 254 nm) | Euphorbia peplus nih.gov |
| Not Specified | Normal-Phase (NP) Silica Gel | Not Specified | Not Specified | Euphorbia platyphyllos elte.hu |
| Not Specified | Reversed-Phase (RP) C18 | Methanol/Water mixtures | Not Specified | Euphorbia platyphyllos elte.hu |
Chemodiversity and Analog Discovery within Naturally Occurring Jatrophane Diterpenoids
The jatrophane diterpenoids exhibit remarkable chemical diversity, which arises from several structural features. nih.gov The core bicyclic [10.3.0] pentadecane (B166386) system can be highly functionalized and substituted, leading to a vast array of natural analogs. distantreader.org This structural diversity is a key reason for the continued interest in these compounds within natural product drug discovery programs. nih.gov
One of the primary sources of chemodiversity is the pattern of oxygenation on the jatrophane skeleton. Hydroxyl groups can be present at various positions, and these are often acylated with a wide range of ester groups. nih.gov These acyl residues frequently include acetyl, benzoyl, tigloyl, angeloyl, and isobutanoyl groups, among others. nih.gov The number, type, and location of these ester moieties contribute significantly to the structural variety observed in this class of compounds. nih.gov For instance, a study on Euphorbia platyphyllos led to the isolation of several new jatrophane polyesters, differing in their acylation patterns. elte.hu
Furthermore, the stereochemistry of the jatrophane skeleton, including the orientation of methyl groups and substituents on the flexible twelve-membered ring, adds another layer of complexity and diversity. nih.gov Different species, and even different parts of the same plant, can yield distinct sets of jatrophane analogs. For example, while numerous jatrophanes have been isolated from the latex of Euphorbia nicaeensis, a study of its roots led to the discovery of two previously undescribed jatrophane diterpenes. distantreader.org
The ongoing exploration of plants from the Euphorbiaceae family continually leads to the discovery of new jatrophane analogs. Phytochemical investigations of species like Euphorbia helioscopia, Euphorbia peplus, and Euphorbia characias have all resulted in the identification of novel jatrophanes. nih.govtandfonline.comresearchgate.net This continuous discovery of new analogs highlights the rich chemodiversity of this class of diterpenoids and underscores the potential for finding new compounds with unique biological activities. researchgate.netresearchgate.net
Biosynthetic Pathways and Enzymatic Mechanisms of Jatrophane Diterpenoids
Precursor Identification and Isoprenoid Biogenesis
The biosynthesis of all diterpenoids, including jatrophanes, originates from the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govnih.gov These fundamental building blocks are synthesized in plants through two distinct pathways: the mevalonic acid (MVA) pathway located in the cytosol and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids. nih.govjmb.or.kr
Through a series of head-to-tail condensation reactions catalyzed by prenyltransferases, one molecule of DMAPP is sequentially elongated with three molecules of IPP to form the C20 precursor, geranylgeranyl diphosphate (GGPP). nih.govjmb.or.kr GGPP serves as the common substrate for a diverse array of terpene synthases (TPSs), which initiate the cyclization cascades that generate the vast structural diversity of diterpenoid skeletons. nih.govmdpi.com The conversion of GGPP to the macrocyclic diterpene casbene (B1241624) is the first committed step in the biosynthesis of jatrophanes and other related diterpenoids like lathyranes, tiglianes, and ingenanes. nih.govbiorxiv.org
Proposed Cyclization Mechanisms Leading to the Jatrophane Skeleton
The formation of the characteristic bicyclic jatrophane framework from its acyclic precursor, GGPP, involves complex intramolecular cyclization reactions. Two primary biosynthetic routes have been proposed and are subjects of ongoing investigation.
The most widely accepted hypothesis posits that jatrophanes are derived from casbene. nih.govnih.gov The biosynthesis of casbene itself is a remarkable enzymatic feat catalyzed by a single enzyme, casbene synthase (CS). nih.govresearchgate.net This process begins with the cleavage of the diphosphate group from GGPP, generating a delocalized carbocation. nih.gov This cation then undergoes an intramolecular cyclization between the C-1 and the C-14/15 double bond to form a cembrene (B1233663) intermediate. nih.gov Subsequent rearrangement and formation of a cyclopropane (B1198618) ring between C-11 and C-12, via a nonclassical carbocation, yields casbene. nih.gov
From casbene, the proposed pathway to the jatrophane skeleton involves the opening of the cyclopropane ring, followed by a crucial second ring closure. nih.gov This closure occurs between C-6 and C-10, establishing the fused five-membered ring and the characteristic bicyclo[10.3.0]pentadecane core of the jatrophanes. nih.gov
An alternative biosynthetic hypothesis suggests that jatrophanes may arise from lathyrane intermediates. nih.govpnas.org Lathyranes, another class of diterpenoids, also originate from casbene and are considered potential precursors to more complex structures like ingenanes. pnas.orgpnas.org This theory proposes that the jatrophane skeleton is formed through the opening of the cyclopropane ring of a lathyrane precursor. nih.govpnas.org
Recent studies have provided evidence for the role of the lathyrane jolkinol C as a key branch point intermediate in the biosynthesis of both ingenanes and jatrophanes. pnas.org Silencing of the gene encoding the enzyme responsible for converting jolkinol C to a jatrophane precursor in Euphorbia peplus resulted in a significant decrease in jatrophane levels, supporting the lathyrane-to-jatrophane biosynthetic link. pnas.org
Post-Cyclization Modifications and Functionalization Enzymes
Following the formation of the core jatrophane skeleton, a series of extensive post-cyclization modifications occur, leading to the vast structural diversity observed in this class of natural products. nih.govmdpi.com These modifications are primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and various acyltransferases, resulting in a wide array of oxygenation and esterification patterns. nih.govmdpi.com
Cytochrome P450 monooxygenases are a superfamily of heme-containing enzymes that play a critical role in the functionalization of the jatrophane backbone. nih.govmdpi.com They catalyze a wide range of regio- and stereoselective oxidation reactions, including hydroxylation, epoxidation, and the formation of keto groups. nih.govmdpi.com These oxidative modifications not only increase the polarity of the molecule but also introduce key functional groups that are often crucial for their biological activity. nih.govmdpi.com
In the Euphorbiaceae family, CYPs from the CYP726A and CYP71D subfamilies have been implicated in the biosynthesis of casbene-derived diterpenoids. nih.govnih.gov For instance, specific CYPs have been shown to catalyze the 5-oxidation of casbene, a conserved step in the biosynthesis of many bioactive diterpenoids. nih.gov The subsequent patterns of oxidation at various positions on the jatrophane ring system contribute significantly to the structural diversity of these compounds. nih.govmdpi.com
A hallmark of naturally occurring jatrophanes is their extensive esterification. nih.gov They are often found as polyesters, with the number of ester groups ranging from three to as many as eight. nih.gov The acyl groups commonly found are acetyl, propionyl, butanoyl, isobutanoyl, 2-methylbutanoyl, angeloyl, tigloyl, and benzoyl moieties. nih.gov
The enzymes responsible for these esterifications are acyltransferases, with the BAHD family being strong candidates for this role in diterpenoid biosynthesis. nih.govbiorxiv.org The specific attachment of these various acyl groups at different hydroxylated positions on the jatrophane core, combined with the diverse oxygenation patterns introduced by CYPs, leads to an immense number of structurally distinct jatrophane diterpenoids. nih.govmdpi.com The number and position of double bonds, the nature and number of oxygen-containing functional groups (hydroxyl, keto, epoxy, ether), and the stereochemistry of the diterpene core all contribute to this remarkable structural variability. nih.gov
Genetic and Molecular Biology Approaches to Elucidate Biosynthetic Genes
The elucidation of the biosynthetic pathways leading to complex diterpenoids, including the jatrophane family of which Jatrophane 6 is a member, has been significantly advanced through modern genetic and molecular biology techniques. These approaches move beyond theoretical biogenetic proposals to identify and characterize the specific genes and enzymes responsible for constructing the intricate molecular architecture of these compounds.
A foundational strategy involves the use of transcriptomics, particularly through high-throughput RNA sequencing (RNA-seq), to generate a comprehensive snapshot of gene expression in diterpenoid-producing plant tissues. nih.govembrapa.brresearchgate.net For instance, in species of the Euphorbiaceae family, which are rich sources of jatrophanes, researchers have compared the transcriptomes of different tissues (e.g., roots, latex, seeds) to pinpoint candidate genes that are highly expressed in the locations where these compounds accumulate. nih.govusc.edu.aunih.gov In Jatropha curcas, transcriptome analysis of developing seeds helped identify genes related to terpenoid biosynthesis. nih.gov Similarly, studies in Euphorbia peplus have utilized metabolomics-guided transcriptomics to correlate the presence of specific jatrophanes with the expression of candidate genes. nih.gov
Once candidate genes are identified, the next critical step is functional characterization to confirm their role in the biosynthetic pathway. frontiersin.orgnih.gov This is frequently achieved through heterologous expression systems. Genes suspected of encoding biosynthetic enzymes, such as terpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs), are cloned and expressed in a host organism that does not naturally produce the compounds of interest, such as Nicotiana benthamiana (a plant) or Saccharomyces cerevisiae (yeast). nih.govpnas.org For example, the first committed step in the biosynthesis of most jatrophane-type diterpenoids is the cyclization of geranylgeranyl diphosphate (GGPP) to form casbene. oup.com The casbene synthase (CS) gene was one of the first to be cloned and characterized from Euphorbiaceae species. oup.com Subsequently, candidate cytochrome P450 genes, often found to be highly expressed alongside the CS gene, are co-expressed with the CS gene in the heterologous host. pnas.org The system is then analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to see if the expected intermediate or final products are formed. pnas.orgoup.com This approach has been instrumental in identifying specific P450s from the CYP71 and CYP726 families that perform sequential oxidation reactions on the casbene scaffold, which are crucial for the formation of the jatrophane core. nih.govpnas.org
A significant breakthrough in this field has been the discovery that genes for diterpenoid biosynthesis are often physically organized into biosynthetic gene clusters (BGCs) within the plant genome. oup.comnih.govoup.com This clustering facilitates the co-regulation and inheritance of the entire pathway. Genome mining and sequencing of large-insert genomic libraries (like BAC libraries) have revealed that in Jatropha curcas, Ricinus communis (castor), and Euphorbia peplus, the casbene synthase gene is located adjacent to a suite of CYP genes and other modifying enzymes like alcohol dehydrogenases (ADHs) and acyltransferases. nih.govoup.comnih.gov The existence of these conserved gene clusters across different Euphorbiaceae species suggests a common evolutionary origin for the biosynthesis of casbene-derived diterpenoids, including jatrophanes, lathyranes, and ingenanes. oup.comoup.com
To confirm the in vivo function of these genes within the native plant, researchers employ gene silencing techniques. Virus-induced gene silencing (VIGS) has been successfully applied in Euphorbia peplus. nih.gov By silencing key genes in the pathway, such as those encoding specific P450s, scientists can observe the resulting changes in the plant's metabolome. nih.gov For instance, silencing a gene essential for producing the intermediate jolkinol C led to a significant reduction in the accumulation of both jatrophanes and ingenanes, providing strong evidence that these two major classes of diterpenoids share a common branched pathway. nih.gov
Table 1: Key Gene Families and Enzymes in Jatrophane Biosynthesis
| Gene/Enzyme Family | Abbreviation | Putative Function in Jatrophane Pathway | Example Organism(s) |
|---|---|---|---|
| Casbene Synthase | CS / CBS | Catalyzes the first committed step: cyclization of GGPP to casbene. oup.com | Ricinus communis, Jatropha curcas, Euphorbia spp. oup.com |
| Cytochrome P450 Monooxygenase | CYP | Perform critical, often regio-specific, oxidation reactions on the casbene scaffold to create diversity. pnas.orgnih.govmdpi.com | Ricinus communis, Jatropha curcas, Euphorbia spp. oup.commdpi.com |
| - CYP71 Clan | CYP71D | Involved in early oxidation steps, such as at the C-9 position of casbene. pnas.org | Euphorbia lathyris pnas.org |
| - CYP726 Family | CYP726A | Involved in various oxidation steps, including at the C-5 position of casbene. nih.govpnas.org | Euphorbia lathyris, Ricinus communis pnas.orgoup.com |
| Alcohol Dehydrogenase | ADH | Catalyzes dehydrogenation of hydroxyl groups, enabling subsequent cyclization reactions. pnas.org | Euphorbia lathyris pnas.org |
| BAHD Acyltransferase | BAHD | Potentially responsible for the addition of acyl (ester) groups to the diterpenoid core. nih.gov | Ricinus communis nih.gov |
Table 2: Genetic Approaches and Their Applications in Jatrophane Pathway Elucidation
| Technique | Application | Key Findings |
|---|---|---|
| Transcriptome Analysis (RNA-seq) | Identification of candidate genes by comparing expression profiles in different tissues or conditions. nih.govembrapa.br | Pinpointed highly expressed TPS, CYP, and ADH genes in diterpenoid-accumulating tissues like latex and roots. usc.edu.aunih.gov |
| Heterologous Expression | Functional characterization of candidate genes in hosts like N. benthamiana or yeast. nih.govpnas.org | Confirmed the specific oxidative functions of CYP71D445 (C-9 oxidation) and CYP726A27 (C-5 oxidation) on casbene. pnas.org |
| Genome Mining & BAC Sequencing | Identification of biosynthetic gene clusters (BGCs). oup.comoup.com | Revealed that genes for casbene synthesis and modification are physically clustered in the genomes of J. curcas and other Euphorbiaceae. oup.comoup.com |
| Virus-Induced Gene Silencing (VIGS) | In vivo validation of gene function by knocking down gene expression in the native plant. nih.gov | Demonstrated that jolkinol C is a key branch-point intermediate for both jatrophane and ingenane (B1209409) biosynthesis in E. peplus. nih.gov |
Synthetic Chemistry and Structural Derivatization of Jatrophane Diterpenoids
Total Synthesis Strategies for the Jatrophane Core
The total synthesis of jatrophane diterpenoids has been a subject of intense research, leading to the development of innovative synthetic methodologies. These efforts have not only provided access to these complex natural products but have also pushed the boundaries of modern organic synthesis.
Historical Milestones in the Total Synthesis of Representative Jatrophanes
The quest to synthesize jatrophanes began in earnest following the isolation and structural elucidation of jatrophone (B1672808) in 1970. nih.gov A significant early achievement was the total synthesis of racemic normethyljatrophone and jatrophone, which laid the groundwork for future endeavors. tjnpr.orgresearchgate.net The first total synthesis of an optically active jatrophane, (+)-jatrophone, was a landmark achievement, showcasing a convergent and stereocontrolled route. tjnpr.orgresearchgate.net
Over the years, synthetic efforts have targeted a variety of jatrophane diterpenes. For instance, the enantioselective total synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol, a jatrophane from Euphorbia characias, was accomplished, confirming its initially tentative structure. nih.govacs.org Synthetic studies have also been directed towards complex members like Pl-4 and Pl-3, isolated from Euphorbia platyphyllos. researchgate.netthieme-connect.comacs.orgunivie.ac.atnih.gov These campaigns have often required the development of novel strategies to address the specific challenges posed by each target molecule. thieme-connect.comunivie.ac.at The synthesis of natural and non-natural Δ5,6Δ12,13-jatrophane diterpenes has also been reported, driven by the interest in their potential as multidrug resistance (MDR) modulators. figshare.com
Key Methodological Advances in Macrocycle Formation
The construction of the 12-membered macrocycle is a critical and often challenging step in jatrophane synthesis. Various methodologies have been employed to forge this large ring structure.
One of the most powerful and widely used methods is ring-closing metathesis (RCM) . nih.govacs.org This reaction, often catalyzed by ruthenium-based catalysts, has proven effective in forming the C12/C13 double bond in the jatrophane core. acs.orgfigshare.com The success of RCM is often dependent on the conformation of the acyclic precursor, which must be able to adopt a reactive conformation for cyclization to occur.
Another key strategy involves palladium-catalyzed cross-coupling reactions . The Suzuki-Miyaura cross-coupling has been utilized to form the C5/C6 double bond, a crucial step in assembling the triene precursor for subsequent RCM. nih.govacs.orgfigshare.com Palladium-catalyzed carbonylative coupling of vinyl triflates with vinyl stannanes has also been employed as a macrocycle-forming step. tjnpr.org
Other notable macrocyclization tactics include:
Nozaki-Hiyama-Kishi (NHK) reaction : This chromium-mediated coupling has been proposed as a key step for closing the cyclopentane (B165970) ring prior to macrocyclization in some synthetic designs. acs.orgunivie.ac.at
Samarium diiodide (SmI2)-mediated reactions : SmI2-mediated Reformatsky reactions have been instrumental in the stereoselective synthesis of key fragments for jatrophane synthesis. researchgate.netnih.gov
Intramolecular Diels-Alder (IMDA) reaction : A stereoconvergent IMDA reaction has been used to construct the carboskeleton of a jatrophane natural product. researchgate.net
Condensation of an acetylenic aldehyde : This method was a key step in an early and efficient route to (+)-jatrophone. researchgate.netresearchgate.net
| Methodology | Key Features | Representative Application |
|---|---|---|
| Ring-Closing Metathesis (RCM) | Forms C=C bond, often used for C12/C13 closure. acs.orgfigshare.com | Total synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol. nih.govacs.org |
| Suzuki-Miyaura Cross-Coupling | Forms C-C bond, used for C5/C6 bond formation. nih.govfigshare.com | Assembly of triene precursor for RCM. acs.org |
| Nozaki-Hiyama-Kishi (NHK) Reaction | Chromium-mediated C-C bond formation. acs.orgunivie.ac.at | Proposed for cyclopentane ring closure. acs.org |
| SmI2-Mediated Reformatsky Reaction | Diastereoselective C-C bond formation. researchgate.netnih.gov | Synthesis of the eastern fragment of Pl-3. nih.gov |
Stereoselective and Regioselective Synthetic Operations
The dense functionalization and multiple stereocenters of the jatrophane core demand a high degree of stereochemical and regiochemical control throughout the synthesis.
Stereoselective reactions are crucial for establishing the correct relative and absolute stereochemistry of the molecule. Some key examples include:
Asymmetric dihydroxylation and hydrogenation : These reactions are used to introduce chiral centers with high enantioselectivity. researchgate.net
Substrate-controlled reactions : The inherent chirality of an intermediate is often used to direct the stereochemical outcome of subsequent reactions. This has been demonstrated in the stereoselective construction of the methylcyclopentane (B18539) core of certain jatrophanoids. researchgate.net
Claisen-Eschenmoser rearrangement : This sigmatropic rearrangement has been used for the stereoselective synthesis of highly oxygenated cyclopentane building blocks. researchgate.net
Mosher ester analysis : This NMR-based method is frequently used to determine the stereochemistry of newly formed chiral centers. thieme-connect.comacs.org
Regioselective operations are equally important for differentiating between and selectively modifying various functional groups. Examples include:
Regioselective enol triflate formation : This allows for the selective activation of a ketone for subsequent cross-coupling reactions. researchgate.net
Chelation-controlled lithiation : This technique enables the regioselective functionalization of molecules containing multiple potential sites for metalation. A notable example is the regioselective lithiation of a (Z)-configured vinyl dibromide precursor, which was a key step in the synthesis of an advanced intermediate of Pl-4. researchgate.netacs.org
Directed hydrozirconation-iodination : This method allows for the regioselective introduction of an iodine atom, which can then be used in further coupling reactions. lookchem.com
Semi-Synthetic Approaches for Jatrophane 6 Analogs
While total synthesis provides access to the core jatrophane skeleton, semi-synthesis starting from naturally abundant jatrophanes is a more practical approach for generating a library of analogs for structure-activity relationship (SAR) studies. researchgate.net this compound, with its multiple ester and hydroxyl groups, is an ideal candidate for such modifications.
Esterification and Hydrolysis Reactions
The ester groups present in many naturally occurring jatrophanes are prime targets for chemical modification.
Esterification of free hydroxyl groups allows for the introduction of a wide variety of acyl groups, enabling the exploration of the impact of different substituents on biological activity. This can be achieved using standard esterification conditions, such as reacting the alcohol with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base. savemyexams.com
Hydrolysis of existing ester groups, on the other hand, can provide access to the core polyol structure or selectively remove specific ester groups. savemyexams.comlibretexts.orgjk-sci.com
Acid-catalyzed hydrolysis is a reversible process that can be used to remove ester groups. libretexts.org
Base-catalyzed hydrolysis (saponification) is an irreversible reaction that leads to the carboxylate salt and the alcohol. libretexts.orgjk-sci.com This method is often preferred for complete ester removal. jk-sci.com
These reactions have been successfully applied to create a library of jatrophane derivatives to probe their activity as P-glycoprotein modulators. researchgate.net
Hydrogenation and Epoxidation Modifications
The double bonds within the jatrophane skeleton offer further opportunities for structural diversification.
Epoxidation of the double bonds introduces an oxirane ring, which can serve as a handle for further functionalization. libretexts.org Peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation. libretexts.org The stereochemistry of the epoxidation is often directed by the existing stereocenters in the molecule. The resulting epoxides can be opened under acidic or basic conditions to introduce new functional groups. The epoxidation of jatrophane diterpenes has been used to generate new derivatives for biological evaluation. researchgate.net
| Reaction Type | Reagents and Conditions | Purpose | Example Application |
|---|---|---|---|
| Esterification | Acyl chloride or anhydride, base. savemyexams.com | Introduce new ester groups. | Generation of jatrophane analogs for SAR studies. researchgate.net |
| Hydrolysis | Aqueous acid or base, heat. libretexts.orgjk-sci.com | Remove existing ester groups. | Access to polyol core, selective deprotection. researchgate.net |
| Hydrogenation | H2, Palladium catalyst. lookchem.com | Reduce double bonds. | Saturation of α,β-unsaturated systems. lookchem.com |
| Epoxidation | m-CPBA. libretexts.org | Introduce epoxide functionality. | Creation of new derivatives for biological screening. researchgate.net |
Design and Synthesis of Non-Natural Jatrophane Derivatives
The synthesis of non-natural jatrophane derivatives is primarily driven by the need to investigate and expand upon the diverse biological activities observed in their naturally occurring counterparts. nih.govnih.gov Natural jatrophanes often exist as complex mixtures of esters, which can be challenging to isolate and purify in large quantities. core.ac.uk By developing flexible synthetic routes, chemists can produce not only the natural products themselves but also a wide array of analogues with modified functional groups, stereochemistry, and core structures. acs.orgacs.org This allows for systematic exploration of structure-activity relationships (SAR), particularly for promising activities such as the modulation of P-glycoprotein (Pgp) dependent multidrug resistance (MDR) in cancer cells. nih.govacs.org The total synthesis of these complex molecules provides access to compounds with improved properties and helps to identify the key structural features—the pharmacophore—responsible for their biological effects. mdpi.com
Chemical Libraries and Diversity-Oriented Synthesis
The creation of chemical libraries is a cornerstone of modern drug discovery and medicinal chemistry. mdpi.com For jatrophane diterpenoids, library synthesis has been approached through both the semi-synthesis from isolated natural products and fully synthetic strategies. A prominent example involves the phytochemical investigation of Pedilanthus tithymaloides, which yielded 13 jatrophane diterpenoids. nih.govacs.org This initial set of compounds was then expanded by subjecting the major components to a series of chemical modifications, including esterification, hydrolysis, hydrogenation, and epoxidation, to generate an additional 22 new derivatives. nih.govacs.org This "jatrophane library" was instrumental in screening for MDR modulators and delineating initial SAR. nih.govacs.org
Diversity-Oriented Synthesis (DOS) is a more advanced strategy that aims to efficiently generate collections of structurally diverse small molecules from a common starting point, often varying the molecular skeleton itself in addition to peripheral functional groups. mdpi.comscispace.com The complex yet synthetically tractable jatrophane scaffold is a suitable substrate for DOS approaches. The core structure can be assembled through key reactions, and then late-stage functionalization can be employed to introduce diversity. nih.govbeilstein-journals.org While full skeletal diversity in jatrophane synthesis is still an emerging area, the principles of DOS are evident in strategies that create libraries with significant "appendage diversity," where various acyl groups and other functionalities are attached to the core. nih.gov
The table below details the types of semi-synthetic modifications used to create a chemical library from naturally isolated jatrophanes. nih.govacs.org
| Modification Type | Reagents/Conditions | Purpose | Resulting Derivatives |
| Esterification | Acid chlorides/anhydrides, DMAP | Introduce new acyl groups to explore lipophilicity and steric effects. | New ester derivatives (e.g., acetates, propionates, benzoates). |
| Hydrolysis | Basic conditions (e.g., K2CO3, MeOH) | Remove existing ester groups to reveal hydroxyl functionalities. | Polyol derivatives. |
| Hydrogenation | H2, Pd/C | Reduce double bonds within the scaffold. | Saturated or partially saturated analogues. |
| Epoxidation | m-CPBA | Introduce epoxide rings at specific double bonds. | Epoxidized jatrophane derivatives. |
Synthesis of Rearranged Jatrophane Skeletons (e.g., Segetanes, Paralianes, Pepluanes)
The structural diversity of diterpenoids isolated from Euphorbia species extends beyond the jatrophane framework to include a variety of rearranged skeletons such as segetanes, paralianes, and pepluanes. core.ac.ukresearchgate.net These classes of compounds are often co-isolated with jatrophanes and are believed to be biosynthetically derived from them through complex enzymatic cyclizations and rearrangements. nih.govacs.org For instance, the pepluane skeleton is hypothesized to form from a jatrophane precursor via enzymatic epoxidation followed by a cycle expansion. nih.gov
The synthetic challenge lies in mimicking these proposed biosynthetic transformations in a laboratory setting to access these unique carbon skeletons. A notable example is the biomimetic synthesis of heliojatrones A and B, which possess an unprecedented rearranged trans-bicyclo[8.3.0]tridecane core. acs.org Researchers postulated that these compounds could arise from known jatrophane precursors, euphoscopin F and 2-epi-euphornin I, respectively. acs.org This hypothesis was validated through a laboratory synthesis where the jatrophane precursor, a β,γ-unsaturated ketone, underwent a photochemical rearrangement. acs.org Irradiation of the precursor with a high-pressure mercury lamp induced a Norrish-type I cleavage, which, followed by radical recombination and rearrangement, successfully yielded the novel heliojatrone skeleton. acs.org This work provides a powerful demonstration of how a jatrophane core can be synthetically manipulated to produce rearranged, non-natural skeletons, opening avenues to novel chemical space. acs.org
Computational Chemistry in Synthetic Planning and Conformational Analysis
Computational chemistry has become an indispensable tool in the study of complex natural products like jatrophanes. Its applications range from predicting the feasibility and stereochemical outcome of key reactions to analyzing the complex conformational landscape of these flexible macrocycles. acs.orgnih.gov
In the realm of synthetic planning, Density Functional Theory (DFT) calculations have been used to provide critical insights into reaction mechanisms. During the total synthesis of several Δ5,6Δ12,13-jatrophane diterpenes, a key step was an uncatalyzed intramolecular carbonyl-ene reaction to form the five-membered ring of the core structure. acs.orgacs.orgpeeref.com This reaction produced two diastereomers. DFT calculations were employed to study the transition states of this reaction, helping to rationalize the observed diastereoselectivity and understand the stereochemical course of this crucial C-C bond formation. acs.orgacs.org
The macrocyclic nature of the jatrophane skeleton imparts significant conformational flexibility, which is crucial to its biological function. NMR spectroscopy often reveals this flexibility, sometimes showing signal duplication due to slow equilibrium between distinct conformations at low temperatures. nih.gov Computational analysis is essential for characterizing these conformers. A study on euphodendroidins, a series of jatrophane-type diterpenoids, demonstrated the power of combining NMR data with quantum mechanical calculations. nih.gov The jatrophane ring can adopt two primary conformations, termed endo and exo, based on the orientation of the C6-C17 exomethylene group relative to the macrocycle. researchgate.net By calculating the NMR chemical shifts for the optimized geometries of different possible conformers and comparing them to the experimental data using statistical methods like the DP4+ probability, researchers can confidently assign the solution-state structures of the exchanging conformers. nih.gov
The table below summarizes the two major conformational families of the jatrophane ring.
| Conformer Type | Defining Structural Feature | Significance |
| endo | The C6=C17 exomethylene double bond is oriented towards the interior of the macrocycle. | Represents one of two stable conformational states. |
| exo | The C6=C17 exomethylene double bond is oriented away from the interior of the macrocycle. | Represents the second stable conformational state, often in equilibrium with the endo form. |
Structure Activity Relationship Sar Studies of Jatrophane Diterpenoids
Methodological Framework for SAR Elucidation
The elucidation of SAR for jatrophane diterpenoids relies on a systematic framework that combines the generation of compound libraries with rigorous biological evaluation and structural analysis.
A critical component of SAR studies is the availability of a diverse set of related compounds for comparative analysis. For jatrophanes, these libraries are established through two primary approaches: isolation of natural analogues and semi-synthesis.
Phytochemical investigation of plants from the Euphorbiaceae family, such as various Euphorbia species, has yielded a large number of naturally occurring, structurally related jatrophane diterpenoids. researchgate.netnih.gov The isolation of these extensive series of natural analogues provides an invaluable resource for SAR studies, allowing for the evaluation of key pharmacophoric elements without the need for chemical synthesis. researchgate.net These compounds often differ only in their acylation patterns at specific carbon positions, providing a natural library to probe the influence of these groups. researchgate.net
Esterification and Hydrolysis: To study the impact of different acyl groups or the presence of free hydroxyls.
Hydrogenation and Epoxidation: To alter the saturation and functionality of the macrocycle.
Through these methods, researchers have established dedicated jatrophane libraries, including "mini compound libraries," to systematically screen for biological activity and build comprehensive SAR models. researchgate.net The general principles of fragment-based library design, which prioritize properties like aqueous solubility and synthetic tractability, also inform the strategic development of these collections. stanford.edu
Once a library of compounds is assembled, their biological activities are assayed. The correlation of these activities with their distinct structural features is achieved through several advanced techniques.
Spectroscopic and Crystallographic Analysis: The precise three-dimensional structure of each jatrophane analogue is paramount. High-resolution mass spectrometry (HRESIMS), extensive 1D and 2D nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction are used to unambiguously determine the molecular formula, connectivity, and both relative and absolute configurations of the stereogenic centers. acs.orgmdpi.comcolab.ws
Quantitative Structure-Activity Relationship (QSAR): For activities like the modulation of P-glycoprotein (P-gp), QSAR modeling is a powerful tool. uma.pt This computational method establishes a mathematical relationship between the biological activity of a series of compounds and their physicochemical properties or "molecular descriptors." uma.pt By identifying the most relevant molecular features, QSAR models can help predict the activity of new compounds and guide the design of more potent derivatives. uma.pt
Comparative Biological Assays: The core of SAR involves comparing the biological data across the compound library. For instance, the P-gp inhibitory activity of a series of jatrophanes isolated from Euphorbia peplus was compared to cyclosporin (B1163) A, a standard modulator, to identify key structural requirements for activity. unina.itacs.org Similarly, antiviral activities against viruses like Chikungunya (CHIKV) and HIV have been systematically evaluated across libraries of jatrophane esters. acs.org
Influence of Substitution Patterns on Biological Activities
SAR studies have consistently demonstrated that the type and position of substituent groups on the jatrophane core are critical determinants of biological activity, particularly for MDR reversal.
The oxygenation pattern around the macrocycle is a key factor influencing the interaction of jatrophanes with their biological targets. unina.itacs.orgnih.govresearchgate.net
C-3: A free hydroxyl group at the C-3 position has been repeatedly identified as a crucial feature for enhancing P-gp inhibitory activity. researchgate.netacs.orgmdpi.com
C-5: Substitution at the C-5 position with a bulky group has been shown to decrease activity. acs.org However, the nature of the acyloxy group at this position can contribute to differences in MDR reversal potency. researchgate.net
C-8: The presence of a free hydroxyl group at C-8 leads to a collapse in P-gp inhibitory activity. unina.itacs.org Acyloxy substitution at this position is often observed and is considered important for activity. researchgate.net
C-9: An acetoxyl group at the C-9 position has been shown to increase activity. unina.itacs.org More broadly, acyloxy substitution at C-9 is considered essential for the MDR reversal activity of some jatrophane series. nih.gov
C-14: The functionality at C-14 is highly significant. The presence of a carbonyl (keto) group at this position can increase P-gp inhibitory activity. unina.itacs.org Conversely, for a different series of jatrophanes, the absence of a keto-carbonyl at C-14 was found to be essential for MDR reversal. colab.wsresearchgate.net Acylation of a hydroxyl group at C-14 has also been shown to be favorable for activity. researchgate.net
C-15: A free hydroxyl group at the C-15 position contributes positively to P-gp inhibitory activity. unina.itacs.org
The following table summarizes the influence of oxygenation at key positions on P-gp inhibitory activity based on studies of jatrophanes from Euphorbia peplus.
| Carbon Position | Substitution Feature | Effect on P-gp Inhibition | Citation |
| C-3 | Free Hydroxyl (-OH) | Increases Activity | researchgate.netacs.orgmdpi.com |
| C-5 | Large/Bulky Group | Decreases Activity | acs.org |
| C-8 | Free Hydroxyl (-OH) | Collapses Activity | unina.itacs.org |
| C-9 | Acetoxyl (-OAc) | Increases Activity | unina.itacs.org |
| C-14 | Carbonyl (=O) | Increases Activity | unina.itacs.org |
| C-15 | Free Hydroxyl (-OH) | Increases Activity | unina.itacs.org |
The balance between hydroxyl groups and their acylated (ester) forms is a defining element of jatrophane SAR. The process of acylation, often involving multiple cytochrome P450s and acyltransferases during biosynthesis, adds significant structural and functional diversity. nih.govnih.gov
The presence of a free hydroxyl group is not universally beneficial; its effect is position-dependent. As noted, a free -OH at C-3 and C-15 is favorable for P-gp inhibition, while one at C-8 is detrimental. acs.org The negative effect of hydroxylation can also be seen at C-2. researchgate.netmdpi.com
The presence of keto groups and the positioning of double bonds within the jatrophane skeleton are additional structural features that have a profound impact on biological activity.
Keto Groups: Keto groups are commonly found at positions C-9 and C-14. u-szeged.hu The presence of a ketone at C-14 has been linked to increased P-gp inhibitory activity in some series of jatrophanes. unina.itacs.org This can be identified in the 13C NMR spectrum by a characteristic signal around δC 202.9. mdpi.com However, the influence of keto groups can be context-dependent, as other studies have concluded that the absence of keto-carbonyls at C-9 and C-14 is essential for the MDR reversal activity of other jatrophane series. colab.wsresearchgate.net
Double Bonds: Most naturally occurring jatrophanes possess a bicyclo[10.3.0]pentadecane core that features a double bond between C-11 and C-12 and an exocyclic methylene (B1212753) group at C-6 (a Δ6(17) double bond). u-szeged.hu The position of these bonds is significant. For example, in one study investigating anti-inflammatory activity, jatrophanes with an exocyclic Δ6(17) double bond were the most potent inhibitors of nitric oxide (NO) production. mdpi.com This activity was diminished in analogues that instead had a Δ5(6) double bond or a 5,6-epoxy group, highlighting the importance of this specific structural feature. mdpi.com
Conformational Dynamics and Their Contribution to Biological Efficacy
The flexibility of the 12-membered ring is a key determinant of the molecule's ability to bind effectively to target proteins. mdpi.com Studies on a range of jatrophane diterpenoids have revealed that the spatial arrangement of substituent groups, dictated by the ring's conformation, is crucial for activity. For instance, the orientation of hydroxyl and various ester groups at positions C-2, C-3, C-5, C-8, C-9, C-14, and C-15 can either facilitate or hinder the interactions necessary for a biological response, such as the inhibition of P-glycoprotein (P-gp), a protein associated with multidrug resistance (MDR) in cancer cells. acs.orgacs.orgunina.it
Research combining Nuclear Magnetic Resonance (NMR) spectroscopy with molecular modeling has provided significant insights into the conformational behavior of jatrophanes. researchgate.netnih.gov By analyzing NMR data, such as coupling constants and Nuclear Overhauser Effect (NOE) correlations, researchers can deduce dihedral angles and interproton distances. This experimental data is then used to validate conformations predicted by computational methods like Density Functional Theory (DFT). researchgate.net This integrated approach allows for the unambiguous determination of the relative and absolute configurations of these complex molecules, which is fundamental to understanding how their shape contributes to their potency. For example, the stereochemistry at specific centers like C-2, C-13, and C-14 has been correlated with particular NMR chemical shifts, providing a tool to predict the conformation of their flexible macrocyclic rings. colab.ws The substitution pattern and resulting conformational rigidity or flexibility appear to be key for activities like reversing ABCB1-mediated MDR. frontiersin.org
| Jatrophane Feature | Contribution to Biological Efficacy | Primary Method of Study | Reference |
|---|---|---|---|
| Flexible 12-membered Macrocycle | Allows adoption of multiple conformations to fit into target binding sites. The substitution pattern dictates the preferred, biologically active conformation. | NMR Spectroscopy, X-ray Crystallography | mdpi.com |
| Substituent Orientation (e.g., at C-3, C-5, C-9, C-15) | The spatial arrangement of functional groups is critical for binding affinity and activity, such as P-gp inhibition. | Structure-Activity Relationship (SAR) Studies | acs.org, acs.org |
| Specific Stereochemistry (e.g., at C-2, C-13, C-14) | Determines the overall molecular shape and is directly correlated to biological potency. | NMR Spectroscopy, Molecular Modeling (DFT) | researchgate.net, colab.ws |
Ligand-Target Interactions: Computational Modeling and Docking Studies
Computational methods, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, have become indispensable tools for elucidating the interactions between jatrophane diterpenoids and their biological targets. These in silico approaches complement experimental data, providing a molecular-level understanding of binding modes and helping to rationalize observed biological activities. researchgate.netuma.pt
Molecular docking studies have been used to predict the binding poses of jatrophane diterpenoids within the binding pockets of various protein targets. For instance, docking studies of several jatrophanes into the C1B domain of protein kinase C delta (PKCδ) were performed to investigate their mechanism for inducing autophagy. mdpi.com Interestingly, the most potent compound in that study, euphpepluone K, did not appear to bind to the same regulatory region as known PKC modulators, suggesting an alternative mechanism of action that requires further investigation. mdpi.com In other research, docking studies were used to identify potential viral targets for jatrophane diterpenes, with one study revealing a good binding affinity for the 3CL protease (3CLpro) of coronaviruses. researchgate.netresearchgate.net
These computational approaches not only help in understanding the mechanism of action but also guide the rational design of new derivatives with enhanced potency and specificity. uma.pt By identifying the key pharmacophoric elements responsible for activity, researchers can focus synthetic efforts on modifying the jatrophane scaffold to improve its therapeutic potential. researchgate.net
| Computational Method | Target Protein | Key Findings | Reference |
|---|---|---|---|
| QSAR | P-glycoprotein (ABCB1) | Established a quantitative relationship between molecular descriptors and P-gp modulation. Highlighted the importance of lipophilicity and specific substituents. | uma.pt |
| Molecular Docking | P-glycoprotein (ABCB1) | Revealed that the southwestern fragment of the molecule (C-2/C-5) is likely involved in binding. | acs.org |
| Molecular Docking | Protein Kinase C delta (PKCδ) | Investigated a potential mechanism for autophagy induction; potent compounds did not bind to the expected regulatory site. | mdpi.com |
| Molecular Docking | 3CL Protease (3CLpro) | Identified potential antiviral activity by showing favorable binding affinity to the viral enzyme's active site. | researchgate.net, researchgate.net |
Mechanistic Investigations of Biological Activities of Jatrophane Diterpenoids
Cellular and Molecular Targets in Antiproliferative Activity
Jatrophane diterpenoids, a class of macrocyclic compounds primarily found in the Euphorbiaceae family, have garnered significant attention for their complex chemical structures and diverse biological activities. researchgate.net Mechanistic studies have begun to unravel the cellular and molecular targets through which these compounds, including the representative Jatrophane 6, exert their antiproliferative effects. These investigations highlight their potential as modulators of cancer cell growth and drug resistance.
Inhibition of Cellular Proliferation in Cancer Cell Lines
Jatrophane diterpenoids have demonstrated notable antiproliferative activity against a range of human cancer cell lines. nih.govnih.gov The cytotoxic effects of these compounds are often evaluated using assays such as the MTT assay to determine the concentration required to inhibit cell growth by 50% (IC50).
Research has shown that various jatrophanes can inhibit the growth of non-small cell lung carcinoma (NCI-H460), glioblastoma (U87), and various gastrointestinal cancer cells, including gastric (EPG85-257), pancreatic (EPP85-181), and colon (HT-29) carcinomas. thieme-connect.commdpi.com For instance, certain jatrophane diterpenes isolated from Euphorbia nicaeensis were found to inhibit the cell growth of the NCI-H460 non-small cell lung carcinoma and U87 glioblastoma cell lines, with IC50 values ranging between 10 µM and 20 µM. mdpi.com Similarly, compounds extracted from Euphorbia tuckeyana showed moderate inhibition of gastric and pancreatic tumor cell lines. thieme-connect.com Other studies on jatrophanes from Euphorbia kansui revealed antiproliferative effects against liver (HepG2), breast (MCF-7), and prostate (DU145) cancer cell lines, with one compound, Kansuijatrophanol C, showing an IC50 value of 9.47 µM against HepG2 cells. researchgate.net The diterpene jatrophone (B1672808), a related macrocyclic compound, also displayed strong anticancer activity against gastric adenocarcinoma (AGS), leukemia (HL-60), lung cancer (SK-MES-1), and bladder carcinoma (J82) cell lines. nih.gov
| Jatrophane Compound | Cancer Cell Line | Cell Line Type | Observed Effect | IC50 Value (µM) | Source |
|---|---|---|---|---|---|
| Jatrophane Diterpene | NCI-H460 | Non-Small Cell Lung Carcinoma | Inhibition of cell growth | 10 - 20 | mdpi.com |
| Jatrophane Diterpene | U87 | Glioblastoma | Inhibition of cell growth | 10 - 20 | mdpi.com |
| Kansuijatrophanol C | HepG2 | Liver Cancer | Inhibition of cell growth | 9.47 | researchgate.net |
| Jatrophone | AGS | Gastric Adenocarcinoma | Strong anticancer activity | Not specified | nih.gov |
| Jatrophone | HL-60 | Leukemia | Strong anticancer activity | Not specified | nih.gov |
| Jatrophane Diterpenes | EPG85-257 | Gastric Carcinoma | Moderate growth inhibition | Not specified | thieme-connect.com |
| Jatrophane Diterpenes | EPP85-181 | Pancreatic Carcinoma | Moderate growth inhibition | Not specified | thieme-connect.com |
Modulation of Multidrug Resistance (MDR) via Efflux Transporters
A significant aspect of the biological activity of jatrophane diterpenoids is their ability to modulate multidrug resistance (MDR) in cancer cells. nih.govresearchgate.net MDR is a primary obstacle in chemotherapy and is often caused by the overexpression of ATP-binding cassette (ABC) transporter proteins, which actively pump anticancer drugs out of the cell, reducing their intracellular concentration and efficacy. core.ac.ukthieme-connect.com
Jatrophane diterpenoids have been identified as potent inhibitors of P-glycoprotein (P-gp or ABCB1), the most well-characterized ABC transporter associated with MDR. nih.govnih.gov Studies have shown that these compounds can directly interact with P-gp, inhibiting its function. acs.orgnih.gov The mechanism of inhibition often involves the modulation of the transporter's ATPase activity. nih.govmdpi.com For instance, some jatrophanes stimulate the ATPase activity of ABCB1 in a concentration-dependent manner, which suggests a direct interaction with the transporter that can interfere with the transport of other substrates. nih.govcore.ac.uk This direct inhibition restores the susceptibility of resistant cancer cells to chemotherapeutic drugs.
The inhibitory effect of jatrophanes on P-gp function is commonly demonstrated using functional assays, such as the rhodamine 123 (Rh123) accumulation assay. nih.govfrontiersin.org Rh123 is a fluorescent substrate of P-gp; in MDR cells overexpressing this transporter, Rh123 is actively effluxed, resulting in low intracellular fluorescence. When these cells are treated with a P-gp inhibitor like this compound, the efflux is blocked, leading to an increase in intracellular Rh123 accumulation, which can be quantified by flow cytometry. thieme-connect.comresearchgate.netresearchgate.net
Numerous studies have reported that jatrophane diterpenoids significantly enhance the accumulation of Rh123 in various P-gp-overexpressing MDR cancer cell lines, including mouse T-lymphoma (L5178Y), human breast cancer (MCF-7/ADR), and non-small cell lung cancer (NCI-H460/R) cells. nih.govresearchgate.netnih.gov The effectiveness of these compounds as MDR modulators is often expressed as the Fluorescence Activity Ratio (FAR), with higher values indicating stronger inhibition. Some jatrophanes have been shown to be two- to three-fold more effective than the reference modulator verapamil. core.ac.uk
| Jatrophane Compound | MDR Cell Line | Assay | Key Finding | Source |
|---|---|---|---|---|
| Euphodendroidin D | Not specified (P-gp mediated transport) | Daunomycin transport inhibition | Outperformed cyclosporin (B1163) by a factor of 2 | nih.gov |
| Various Jatrophanes | L5178Y Mouse T-lymphoma (ABCB1-transfected) | Rhodamine 123 accumulation | Enhanced Rh123 accumulation | nih.gov |
| Welwitschene, Epoxywelwitschene | L5178Y-MDR | Rhodamine 123 accumulation | Strong modulators, more effective than verapamil | core.ac.uk |
| Nicaeenin F, Nicaeenin G | NCI-H460/R, DLD1-TxR | P-gp activity inhibition | Showed the strongest inhibitory effects | researchgate.netmdpi.com |
| Euphosorophane I | MCF-7/ADR | Rhodamine 123 accumulation | Increased intracellular accumulation of Rh123 | mdpi.com |
| Various Jatrophanes | HepG2/ADR, MCF-7/ADR | Rhodamine 123 efflux | Identified as potent MDR modulators | nih.govresearchgate.net |
By inhibiting P-gp-mediated drug efflux, jatrophane diterpenoids can act synergistically with conventional anticancer drugs, effectively reversing the MDR phenotype. nih.govresearchgate.net This chemosensitization has been observed in combination with P-gp substrates like paclitaxel (B517696) and doxorubicin. acs.orgnih.gov For example, certain jatrophanes isolated from Euphorbia dendroides demonstrated a strong potential to reverse resistance to paclitaxel in the MDR non-small cell lung carcinoma cell line NCI-H460/R. acs.orgmdpi.com This synergistic interaction allows for the restoration of the cytotoxic efficacy of the chemotherapeutic agent in resistant cells. core.ac.uk In some cases, this effect is not solely due to P-gp inhibition, suggesting that jatrophanes may also influence other cellular pathways involved in drug resistance and cell death. nih.govresearchgate.net
Interference with Intracellular Signaling Pathways (e.g., Wnt/β-catenin)
Beyond their direct effects on cell proliferation and MDR transporters, some jatrophane diterpenoids can modulate key intracellular signaling pathways that are often dysregulated in cancer. One such pathway is the Wnt/β-catenin signaling cascade, which plays a critical role in cell proliferation, migration, and the development of chemoresistance. researchgate.net
The jatrophane diterpene known as Jatrophone has been shown to interfere with the oncogenic Wnt/β-catenin pathway in triple-negative breast cancer (TNBC) cells. researchgate.netresearchgate.net Research indicates that Jatrophone can reduce the protein levels of β-catenin and repress the expression of its downstream target genes, such as AXIN2, HMGA2, C-MYC, and CCND1. researchgate.net By inhibiting this pathway, Jatrophone can suppress the proliferation and epithelial-mesenchymal transition (EMT) in cancer cells, highlighting a distinct mechanism of its anticancer activity that is independent of P-gp modulation. nih.govnih.gov
Molecular Mechanisms of Antiviral Activity
Jatrophane diterpenoids have emerged as promising candidates for the development of novel antiviral agents, demonstrating inhibitory effects against a variety of viruses. semanticscholar.orgresearchgate.net The investigation into their mechanisms of action has revealed complex interactions with host-cell pathways and direct interference with viral replication processes.
Research has demonstrated that certain jatrophane esters can potently and selectively inhibit the replication of Chikungunya virus (CHIKV) and Human Immunodeficiency Virus (HIV). acs.orgnih.gov Bioassay-guided studies of extracts from Euphorbia amygdaloides ssp. semiperfoliata led to the isolation of several jatrophane esters that were active against both CHIKV and HIV-1 and HIV-2. acs.orgnih.gov One particular compound, designated as compound 3 in the study, was identified as a highly potent and selective inhibitor of both CHIKV and HIV replication. acs.orgnih.govresearchgate.net
Similarly, jatrophane diterpenes isolated from Euphorbia hyberna, such as SJ23B , have shown remarkable anti-HIV-1 activity. core.ac.uknih.gov The mechanism for this inhibition involves the downregulation of HIV-1 receptors like CD4, CXCR4, and CCR5, which effectively prevents the virus from infecting new CD4+ cells. nih.gov Some jatrophanes interfere with viral entry by inducing the downregulation of HIV receptors. researchgate.net
The structural characteristics of the jatrophane skeleton are crucial for their antiviral potency and selectivity, with the substitution pattern on the core structure playing a significant role. acs.orgnih.govresearchgate.net
| Compound | Virus | Activity | Reported EC₅₀/IC₅₀ | Source |
|---|---|---|---|---|
| Compound 3 (from E. amygdaloides) | CHIKV | Inhibition of replication | EC₅₀ = 0.76 μM | acs.orgnih.govresearchgate.net |
| Compound 3 (from E. amygdaloides) | HIV-1 | Inhibition of replication | IC₅₀ = 0.34 μM | acs.orgnih.govresearchgate.net |
| Compound 3 (from E. amygdaloides) | HIV-2 | Inhibition of replication | IC₅₀ = 0.043 μM | acs.orgnih.govresearchgate.net |
| SJ23B (from E. hyberna) | HIV-1 | Inhibition of infection | IC₅₀ = 2 nM | core.ac.uknih.gov |
A growing body of evidence suggests that the antiviral activity of jatrophane diterpenoids may be mediated through the modulation of host cell Protein Kinase C (PKC) isozymes. mdpi.comsemanticscholar.org This hypothesis is supported by the observation that despite the different replication strategies of viruses like CHIKV and HIV, jatrophanes can inhibit both, pointing towards a common host cell target. acs.orgnih.govresearchgate.net
The activation of PKC is a known mechanism for other macrocyclic diterpenoids with antiviral properties, such as prostratin. mdpi.com A Pearson analysis comparing the anti-CHIKV and anti-HIV activities of a series of diterpenoids, including jatrophanes, revealed a linear relationship, further supporting the hypothesis that PKC is a key target in the antiviral action against CHIKV. nih.govacs.org For HIV, the anti-viral mechanism is also thought to be linked to the activation of PKC isoenzymes. nih.gov Specifically, some jatrophanes can activate PKC, which contributes to the reactivation of latent HIV-1, a strategy aimed at purging viral reservoirs. core.ac.uk
Mechanistic Basis of Anti-Inflammatory Effects
Jatrophane diterpenoids have demonstrated significant anti-inflammatory properties, which are attributed to their ability to modulate key inflammatory pathways and mediators. springermedizin.deresearchgate.net
A common method to assess anti-inflammatory activity is to measure a compound's ability to inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharide (LPS). nih.gov Several studies have shown that jatrophane diterpenoids isolated from various Euphorbia species, such as E. helioscopia and E. peplus, markedly inhibit NO production in LPS-induced RAW 264.7 macrophage cells. springermedizin.denih.gov
For instance, jatrophane polyesters from Euphorbia peplus were found to significantly inhibit NO generation. springermedizin.de Similarly, diterpenoids from Euphorbia prolifera also showed inhibitory effects on LPS-induced NO production in murine microglial BV-2 cells. mdpi.com This inhibition of NO, a key inflammatory mediator, is a significant aspect of the anti-inflammatory profile of these compounds.
| Compound Source | Model | Effect | Source |
|---|---|---|---|
| Euphorbia helioscopia | LPS-stimulated RAW 264.7 cells | Inhibition of nitric oxide (NO) production | nih.gov |
| Euphorbia peplus | LPS-induced RAW264.7 macrophage cells | Marked inhibition of NO production | springermedizin.de |
| Euphorbia prolifera | LPS-induced murine microglial BV-2 cells | Inhibition of NO production | mdpi.com |
The anti-inflammatory effects of jatrophane diterpenoids are often linked to their ability to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway. springermedizin.denih.gov NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS). nih.gov
A diterpenoid isolated from Euphorbia helioscopia demonstrated its anti-inflammatory effect by suppressing the translocation of the p65 subunit of NF-κB, which in turn led to a reduction in the secretion of the pro-inflammatory cytokines IL-6 and TNF-α. nih.gov Furthermore, the compound jatrophone has been shown to down-regulate the expression of NF-κB in breast cancer cells, indicating its inhibitory effect on this pathway. nih.gov The inhibition of the NF-κB pathway is a well-documented mechanism for the anti-inflammatory activity of various diterpenoids. nih.govmdpi.com
Other Emerging Biological Activities and Their Molecular Underpinnings
Beyond their antiviral and anti-inflammatory properties, jatrophane diterpenoids are being investigated for other significant biological activities. One of the most prominent is their ability to modulate multidrug resistance (MDR) in cancer cells. researchgate.net This effect is often attributed to the direct inhibition of P-glycoprotein (P-gp), a membrane transporter responsible for the efflux of chemotherapeutic drugs from cancer cells. researchgate.net Compounds such as nicaeenin F and nicaeenin G from Euphorbia nicaeensis have shown significant P-gp inhibitory activity. researchgate.net
Another emerging area of research is the ability of jatrophane diterpenoids to induce autophagy. mdpi.commdpi.com Certain jatrophanes isolated from Euphorbia peplus were found to significantly activate autophagic flux. mdpi.commdpi.com One compound, euphpepluone K , not only induced autophagy but also showed potential in inhibiting Tau pathology, suggesting a possible therapeutic application in neurodegenerative diseases like Alzheimer's. mdpi.com This activity is linked to the activation of the lysosomal-autophagy pathway. mdpi.com Additionally, some jatrophanes have been found to inhibit osteoclast formation by reducing the activity of the nuclear factor of activated T-cells cytoplasmic 1 (NFATc1), indicating potential for treating osteoporosis. acs.org
Activation of Autophagic Flux and its Role in Cellular Homeostasis
Autophagy is a fundamental cellular process for degrading and recycling cellular components to maintain homeostasis. frontiersin.orgwikipedia.org This self-eating mechanism is crucial for removing damaged organelles and proteins, and its dysregulation is implicated in various diseases, including neurodegeneration and cancer. frontiersin.orgwikipedia.org
Recent studies have highlighted the potential of certain jatrophane diterpenoids to modulate autophagy. Research on compounds isolated from Euphorbia peplus has identified jatrophane diterpenoids as activators of autophagic flux. nih.govmdpi.com For instance, euphpepluone K was found to significantly activate autophagic flux in human microglia cells. nih.govresearchgate.net This activation is a key mechanism for maintaining cellular health and responding to stress. nih.gov The process of autophagy involves the formation of double-membraned vesicles called autophagosomes that engulf cytoplasmic material and fuse with lysosomes for degradation. ijbs.com By promoting this process, jatrophane diterpenoids can help clear cellular debris and maintain a healthy internal cellular environment. nih.gov
Inhibition of Protein Aggregation and Associated Pathologies (e.g., Tau pathology)
The aggregation of proteins is a hallmark of several neurodegenerative diseases, including Alzheimer's disease, which is characterized by the accumulation of hyperphosphorylated tau protein into neurofibrillary tangles. mdpi.comfrontiersin.org The inhibition of such protein aggregation is a promising therapeutic strategy. google.comswitchlab.org
Jatrophane diterpenoids from Euphorbia peplus have been investigated for their ability to inhibit tau pathology. nih.govmdpi.com Studies have shown that certain jatrophanes can induce autophagy, which in turn helps to clear pathological tau aggregates. mdpi.com Specifically, euphpepluone K was demonstrated to not only activate autophagic flux but also to inhibit tau pathology in cellular models. nih.govmdpi.comresearchgate.net This suggests a dual role for these compounds: first, in promoting the cell's natural clearance mechanisms, and second, in directly or indirectly preventing the accumulation of toxic protein aggregates.
Effects on Muscle Contraction and Smooth Muscle Relaxation
Smooth muscle contraction is a calcium-dependent process vital for the function of various organ systems, including the cardiovascular and gastrointestinal tracts. nih.govnih.gov The relaxation of smooth muscle is equally important and is often targeted in therapeutic interventions. nih.gov
Jatrophone, a related macrocyclic diterpene, has been shown to inhibit smooth muscle contraction. tjnpr.org It exerts a non-specific inhibitory effect on contractions induced by various agonists in different smooth muscle preparations, including the rat uterus. The mechanism is thought to involve the inhibition of calcium influx or its intracellular action. tjnpr.org While specific studies on this compound are limited in this area, the known activity of similar compounds suggests a potential for interaction with the cellular machinery governing smooth muscle tone. mdpi.comamegroups.org
Modulation of Microorganism Multidrug Transporters (e.g., Candida albicans)
Multidrug resistance (MDR) in microorganisms, such as the pathogenic yeast Candida albicans, is a significant clinical challenge. This resistance is often mediated by ATP-binding cassette (ABC) transporters that efflux antifungal drugs from the cell. acs.orgnih.gov
Jatrophane diterpenoids have emerged as potent modulators of these multidrug transporters. researchgate.net A series of jatrophanes isolated from Euphorbia squamosa, including a compound designated as compound 6 (euphosquamosin C), were evaluated for their ability to inhibit drug efflux in C. albicans. acs.orgnih.govresearchgate.net Euphosquamosin C, along with deacetylserrulatin B, strongly inhibited the activity of the primary ABC transporter, CaCdr1p. acs.orgnih.gov This inhibition resulted in increased sensitivity of a resistant yeast strain to the antifungal drug fluconazole. acs.orgnih.gov These findings suggest that jatrophanes could be developed as chemosensitizing agents to overcome drug resistance in pathogenic yeasts. acs.orgnih.gov Some jatrophane esters have been identified as selective or dual inhibitors of the C. albicans MDR transporters CaCdr1p and CaMdr1p. researchgate.net
Anti-protozoal and Molluscicidal Actions: Mechanistic Hypotheses
Jatrophane diterpenoids have demonstrated activity against protozoan parasites and mollusks, which are intermediate hosts for various human pathogens. tjnpr.orgresearchgate.net Jatrophone has shown antiprotozoal activity, and various diterpenes from Euphorbia species exhibit molluscicidal properties. tjnpr.orgresearchgate.net
The precise mechanisms for these actions are not fully elucidated but are likely related to the compounds' general cytotoxicity and ability to interfere with fundamental cellular processes. For anti-protozoal activity, the mechanism may involve the disruption of parasite cellular integrity or metabolic pathways. ekb.eg In the case of molluscicidal activity against snails like Biomphalaria alexandrina, the lipophilic nature of these diterpenes may allow them to penetrate cellular membranes, leading to toxicity. researchgate.net The anti-feedant activity also observed suggests an interaction with the neurological or chemosensory pathways of the target organisms. researchgate.net
Inhibition of Osteoclastogenesis
Osteoclasts are specialized cells responsible for bone resorption, and their overactivity can lead to bone diseases like osteoporosis. The inhibition of osteoclast formation (osteoclastogenesis) is a key therapeutic strategy. researchgate.netx-mol.com
Jatrophane diterpenoids isolated from Euphorbia esula have been identified as inhibitors of RANKL-induced osteoclastogenesis. researchgate.netnih.govnih.gov Several new jatrophane diterpenoids, including euphoesulatins, significantly inhibited the formation of osteoclasts from bone marrow-derived macrophages. researchgate.netnih.gov For example, euphoesulatin A was shown to inhibit osteoclastogenesis in a dose-dependent manner. researchgate.netx-mol.com The proposed mechanism involves the downregulation of the master regulator of osteoclast differentiation, NFATc1, and the suppression of ROS-dependent NF-κB and MAPKs signaling pathways. researchgate.netx-mol.com These findings highlight the potential of jatrophane diterpenoids as lead compounds for the development of new anti-osteoporotic agents. researchgate.netnih.govnih.gov
Advanced Analytical and Spectroscopic Characterization in Jatrophane Research
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the initial stages of characterizing novel compounds. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental composition and molecular formula.
In the study of euphjatrophane E (6), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed. The analysis yielded a specific molecular formula of C₃₇H₅₀O₁₃. mdpi.com This formula is critical for calculating the degree of unsaturation (also known as the index of hydrogen deficiency), which for euphjatrophane E (6) is 13. This value provides initial clues about the structural features of the molecule, suggesting the presence of rings, double bonds, and carbonyl groups, which is consistent with the known jatrophane skeleton. mdpi.comelte.hu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed three-dimensional structure of organic molecules in solution. For complex structures like jatrophanes, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required. nih.gov
The 1D NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13), provide fundamental information about the chemical environment of each nucleus in the molecule.
The ¹H NMR spectrum of euphjatrophane E (6) reveals characteristic signals for various protons, including those on oxygenated methines, olefinic protons, and methyl groups associated with the core structure and ester functionalities. mdpi.com The ¹³C NMR spectrum, often acquired with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, helps to distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. For euphjatrophane E (6), the ¹³C NMR spectrum showed signals corresponding to keto-carbonyl groups, carbons of a benzoyl group, an acetyl group, and an isobutyryloxy group, in addition to the 20 carbons of the jatrophane skeleton. mdpi.com
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Euphjatrophane E (6) in CDCl₃ mdpi.com
| Position | δC (ppm) | δH (ppm, J in Hz) |
|---|---|---|
| 1 | 39.8 | 2.50 (m), 1.63 (m) |
| 2 | 75.3 | 5.23 (d, 10.5) |
| 3 | 77.9 | 5.86 (d, 10.5) |
| 4 | 43.1 | 2.92 (m) |
| 5 | 74.0 | 5.81 (d, 9.8) |
| 6 | 142.4 | - |
| 7 | 73.1 | 5.40 (s) |
| 8 | 34.2 | 2.68 (m) |
| 9 | 208.7 | - |
| 10 | 53.9 | - |
| 11 | 135.7 | 5.63 (d, 16.2) |
| 12 | 134.1 | 5.62 (d, 16.2) |
| 13 | 40.5 | 2.70 (m) |
| 14 | 74.1 | 5.25 (d, 8.4) |
| 15 | 86.8 | 4.28 (brs) |
| 16 | 15.0 | 1.05 (d, 6.4) |
| 17 | 114.8 | 5.18 (s), 4.82 (s) |
| 18 | 23.3 | 1.22 (s) |
| 19 | 21.3 | 1.21 (s) |
| 20 | 18.2 | 1.36 (d, 6.5) |
| Benzoyl Group | ||
| 1' | 129.7 | - |
| 2', 6' | 129.9 | 8.11 (d, 7.9) |
| 3', 5' | 128.5 | 7.45 (t, 7.6) |
| 4' | 134.0 | 7.56 (t, 7.3) |
| 7' | 166.0 | - |
| Acetyl Groups | ||
| 2-OAc | 170.1, 21.0 | 2.05 (s) |
| 5-OAc | 170.2, 21.1 | 2.10 (s) |
| 14-OAc | 170.4, 21.2 | 2.08 (s) |
| 15-OAc | 169.2, 20.7 | 1.84 (s) |
| Isobutyryloxy Group | ||
| 7-O-iBu-1'' | 174.8 | - |
| 7-O-iBu-2'' | 34.0 | 2.50 (m) |
| 7-O-iBu-3'' | 18.8 | 1.05 (d, 6.4) |
Data sourced from a study by Tang et al. (2023). mdpi.com
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. epfl.ch
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For euphjatrophane E (6), COSY analysis helped to establish key structural fragments, such as the spin systems from H-1 through H-5, H-7 to H-8, and H-11 through H-14, including the methyl at C-20. mdpi.comprinceton.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbon atoms. princeton.edu This is essential for assigning the carbon signals in the ¹³C NMR spectrum based on the more resolved proton signals. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This provides crucial information about the relative stereochemistry and conformation of the molecule. princeton.edu For jatrophanes, NOESY experiments are used to determine the orientation of substituents on the macrocyclic ring and the stereochemistry of chiral centers. elte.huthieme-connect.com
The flexible macrocyclic skeleton of jatrophanes can exist in multiple conformations, which can sometimes lead to complex or unusual NMR spectra at room temperature. acs.org Advanced NMR techniques, such as variable-temperature (VT) NMR experiments, can be employed to study this dynamic behavior. By recording spectra at different temperatures, researchers can sometimes "freeze out" a single dominant conformation or study the kinetics of the conformational exchange. For example, in the study of related jatrophane esters euphodendroidins K and L, VT-NMR experiments were used to investigate their unprecedented spectroscopic behavior, which was linked to their conformational dynamics. acs.org
X-ray Crystallography for Absolute Configuration Determination
While NMR spectroscopy is excellent for determining the planar structure and relative stereochemistry, single-crystal X-ray crystallography provides the most definitive method for establishing the absolute configuration of a chiral molecule. researchgate.netnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, revealing the precise spatial arrangement of every atom.
The structure of euphjatrophane E (6), along with other jatrophanes isolated in the same study, was confirmed by single-crystal X-ray diffraction. mdpi.com This analysis unambiguously established the absolute stereochemistry of all chiral centers in the molecule, providing a solid foundation for any subsequent structure-activity relationship studies. The use of X-ray crystallography is a common and vital step in jatrophane research to validate structures proposed by spectroscopic methods. researchgate.netnih.govd-nb.info
Integration of Spectroscopic Data with Computational Methods for Structural Assignment
In cases where suitable crystals for X-ray analysis cannot be obtained, or to further corroborate experimental findings, spectroscopic data can be integrated with computational methods. researchgate.netcolab.ws Techniques such as Density Functional Theory (DFT) are used to calculate theoretical NMR chemical shifts (¹H and ¹³C) and coupling constants for plausible diastereomers of a proposed structure. acs.orgresearchgate.net
By comparing the calculated spectroscopic parameters with the experimental data, the most likely stereoisomer can be identified. researchgate.net This approach is particularly valuable for complex and flexible molecules like jatrophanes. For instance, studies on other jatrophane esters have successfully used DFT-NMR calculations to investigate structure-conformation relationships and to unambiguously determine the absolute configuration by correlating calculated parameters with experimental NMR data, including coupling constants and NOE-derived interproton distances. acs.orgresearchgate.netnih.gov
Future Directions and Translational Research Potential for Jatrophane 6
Methodological Advancements in Isolation and Synthetic Optimization
The primary sources of jatrophane diterpenes are plants from the Euphorbia and Jatropha genera. nih.gov Future research will likely focus on overcoming the challenges associated with their isolation, which often involves laborious multi-step chromatographic techniques to separate these complex polyesters from crude plant extracts. researchgate.net
Key areas for methodological advancement include:
Advanced Chromatographic Techniques: The implementation of more efficient and high-resolution methods, such as supercritical fluid chromatography (SFC) and advanced high-performance liquid chromatography (HPLC) techniques, can streamline the purification process. researchgate.netnih.gov
Metabolic Engineering: Exploring the metabolic engineering of Jatropha or other plant species could enhance the production of specific high-value jatrophanes, providing a more sustainable and scalable source. nih.gov
Total Synthesis Optimization: While total synthesis of some jatrophanes has been achieved, these routes are often lengthy and low-yielding. nih.gov Future synthetic strategies will aim to improve efficiency through the development of novel cyclization reactions and late-stage diversification methods. This would not only secure a reliable supply for biological studies but also enable the creation of novel analogs that are inaccessible through isolation. nih.gov
| Research Area | Anticipated Advancements | Potential Impact |
| Isolation | Development of high-throughput purification protocols (e.g., advanced HPLC, SFC). | Faster identification and isolation of novel jatrophane structures. |
| Biosynthesis | Metabolic engineering of host organisms (Jatropha plants, yeast). | Sustainable and scalable production of desired jatrophanes. |
| Chemical Synthesis | More efficient and modular total synthesis routes. | Access to larger quantities of rare jatrophanes and novel, rationally designed analogs. |
Elucidation of Additional Biological Targets and Mechanisms of Action
Jatrophanes are known to exhibit a range of therapeutically relevant biological activities. nih.gov Initial interest was sparked by their cytotoxic effects, but research has since unveiled more specific mechanisms of action. nih.gov A primary focus of future investigation will be to broaden our understanding of their molecular interactions.
Multidrug Resistance (MDR) Reversal: One of the most promising activities of jatrophanes is their ability to inhibit P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer cells. nih.govnih.gov This has positioned them as potential lead compounds for developing agents that can re-sensitize resistant cancers to conventional chemotherapy. nih.gov
Microtubule Interaction: Certain jatrophane polyesters have been shown to interact with tubulin, a crucial component of the cellular cytoskeleton. uniupo.it Unlike classic bundling agents like paclitaxel (B517696), they induce a distinct rearrangement of the microtubule architecture, suggesting a novel binding site or mechanism. uniupo.it
Autophagy Activation: More recent studies have identified that some jatrophane diterpenoids can act as potent activators of autophagy, a cellular process responsible for degrading damaged proteins and organelles. mdpi.comnih.gov This discovery opens up new avenues for exploring their potential in treating neurodegenerative diseases like Alzheimer's, where impaired autophagy is a contributing factor. nih.gov
Future studies will utilize proteomic and transcriptomic approaches to identify new binding partners and signaling pathways modulated by jatrophanes, moving beyond these currently known targets.
Development of Novel Jatrophane-Based Chemical Probes for Biological Research
The unique biological activities of jatrophanes make them excellent scaffolds for the development of chemical probes. These specialized tools are instrumental in dissecting complex biological pathways. olemiss.edu
Future development in this area will likely involve:
Photoaffinity Probes: Synthesizing jatrophane analogs that incorporate photoreactive groups (e.g., diazirines) and bioorthogonal handles (e.g., alkynes). unimi.it Such probes can be used to covalently label their protein targets upon UV irradiation, allowing for the unambiguous identification of binding partners in a cellular context.
Fluorescent Probes: Attaching fluorescent dyes to the jatrophane core would enable researchers to visualize the subcellular localization of the compound and its targets using advanced microscopy techniques. This could provide critical insights into its mechanism of action, for example, by tracking its interaction with P-glycoprotein in the cell membrane or its effect on microtubules in the cytoplasm.
The creation of these probes would be a significant step toward validating the biological targets of jatrophanes and exploring their roles in cellular processes with high precision. rsc.org
Exploration of Structure-Based Drug Design for Enhanced Potency and Selectivity
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of natural products. researchgate.net For jatrophanes, research has shown that the type and position of ester groups on the macrocyclic core significantly influence their biological activity, particularly their ability to inhibit P-gp. researchgate.net
The future of jatrophane drug design will increasingly rely on computational and structural biology approaches:
Computational Modeling: Homology modeling of targets like P-glycoprotein can be used to predict how different jatrophane analogs bind. This in silico screening allows for the rational design of new derivatives with improved binding affinity and selectivity before undertaking complex chemical synthesis.
These structure-based design strategies will guide the synthesis of next-generation jatrophane analogs with heightened potency against specific targets and reduced off-target effects. researchgate.net
Potential as Lead Compounds for Further Preclinical Development (excluding clinical human trials)
Jatrophanes serve as excellent "lead compounds"—starting points for the development of new drugs. technologynetworks.com Their proven activity against cancer-related targets and in models of neurodegeneration provides a strong rationale for further preclinical investigation. nih.govmdpi.com
The path forward in preclinical development involves several key stages:
Lead Optimization: Medicinal chemists will use SAR data and computational models to synthesize focused libraries of jatrophane analogs, aiming to improve properties like efficacy, metabolic stability, and solubility. nuvisan.com
In Vitro and In Vivo Evaluation: Optimized lead candidates will undergo rigorous testing in various preclinical models. For cancer, this includes assessing their ability to reverse drug resistance in combination with standard chemotherapeutics in both cell culture and animal models of cancer. For neurodegenerative applications, candidates would be tested in models that measure the clearance of pathogenic proteins like Tau. nih.gov
This systematic process of optimization and evaluation is critical to identifying promising jatrophane-based candidates that possess the right balance of properties to warrant further, more advanced stages of drug development. nuvisan.com
Q & A
Basic: What spectroscopic techniques are essential for structural elucidation of Jatrophane 6, and how should data be interpreted?
This compound, a jatrophane diterpene, requires a combination of 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-ESIMS) for unambiguous structural determination. Key steps include:
- NMR analysis : Assign methylene, methine, and quaternary carbons to map the diterpene backbone, focusing on ester substituents common in jatrophanes .
- MS validation : Confirm molecular formula via HR-ESIMS and fragment ions indicative of ester cleavage patterns .
- Comparative literature review : Cross-reference spectral data with published jatrophanes (e.g., Euphorbia spp.) to resolve ambiguities in substituent positioning .
Basic: How can researchers isolate this compound from plant sources while minimizing co-elution with structurally similar analogs?
Isolation involves:
- Extraction : Use methanol or dichloromethane for non-polar diterpenes, followed by partitioning (e.g., hexane/ethyl acetate gradients) .
- Chromatography : Employ reverse-phase HPLC with C18 columns and isocratic elution (acetonitrile/water) to separate jatrophanes. Monitor fractions via TLC and LC-MS to track this compound .
- Purity validation : Confirm homogeneity using melting point analysis and NMR purity checks (e.g., absence of split signals) .
Advanced: How should conflicting bioactivity data for this compound (e.g., anti-CHIKV vs. antifungal assays) be reconciled?
Contradictions arise from assay-specific variables (cell lines, concentration ranges) and structural modifications (ester group stereochemistry). Methodological solutions include:
- Dose-response standardization : Use IC₅₀ values normalized to positive controls (e.g., ribavirin for antiviral assays) .
- Structure-activity relationship (SAR) studies : Synthesize this compound derivatives to isolate bioactive moieties (e.g., acyloxy groups modulating Candida multidrug transporters) .
- Meta-analysis : Compare results across studies using PRISMA guidelines, noting differences in solvent systems (DMSO vs. ethanol) affecting compound solubility .
Advanced: What experimental design principles ensure reproducibility in evaluating this compound’s cytotoxicity?
- Cell line selection : Use multiple lines (e.g., HepG2, HEK293) to assess tissue-specific toxicity. Include primary cells for clinical relevance .
- Control groups : Incorporate vehicle controls (solvent-only) and positive controls (e.g., doxorubicin) to validate assay sensitivity .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons, ensuring n ≥ 3 biological replicates. Pre-register protocols on platforms like Open Science Framework .
Advanced: How can researchers address discrepancies in reported NMR chemical shifts for this compound across studies?
Discrepancies may stem from solvent effects (CDCl₃ vs. DMSO-d₆) or conformational flexibility . Mitigation strategies:
- Solvent standardization : Re-run NMR in a common solvent (e.g., CDCl₃) and compare shifts with literature .
- Variable temperature (VT) NMR : Probe conformational dynamics by acquiring spectra at 25°C and 40°C to identify shift variations due to ring-flipping .
- Crystallographic validation : Resolve absolute configuration via X-ray diffraction, reducing reliance on shift comparisons .
Advanced: What computational methods complement experimental data in predicting this compound’s biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to viral proteins (e.g., CHIKV nsP3) or fungal transporters (e.g., Candida ABC pumps) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and ligand-protein interactions .
- Pharmacophore modeling : Identify critical functional groups (e.g., ester carbonyls) using Schrödinger’s Phase .
Basic: What criteria should guide the selection of plant material for isolating this compound?
- Taxonomic verification : Source Euphorbia species (e.g., E. helioscopia, E. exigua) with documented jatrophane content via herbarium vouchers .
- Ecological factors : Collect specimens during flowering stages, as diterpene biosynthesis peaks in late growth phases .
- Extraction yield optimization : Pilot small-scale extractions (10 g plant material) to quantify this compound yield via LC-MS before scaling .
Advanced: How can researchers design a SAR study to optimize this compound’s bioactivity while reducing toxicity?
- Derivatization : Acetylate hydroxyl groups or hydrolyze esters to probe toxicity-activity trade-offs .
- In silico toxicity prediction : Use ProTox-II to prioritize derivatives with lower hepatotoxicity risk .
- Parallel screening : Test analogs in both bioactivity (e.g., anti-CHIKV) and cytotoxicity assays simultaneously, using high-throughput platforms .
Basic: What are the best practices for documenting this compound’s spectroscopic data in publications?
- Full disclosure : Report all ¹H/¹³C NMR shifts (δ, ppm), coupling constants (J, Hz), and MS fragments in supplementary materials .
- Data deposition : Upload raw spectra to repositories like Zenodo or Figshare, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) compliance .
- Cross-checking : Align assignments with published jatrophane databases (e.g., NAPRALERT) to avoid misannotation .
Advanced: How should conflicting hypotheses about this compound’s biogenetic origin be tested experimentally?
- Isotopic labeling : Feed ¹³C-labeled precursors (e.g., mevalonate) to Euphorbia cell cultures, tracking incorporation via NMR .
- Enzyme inhibition assays : Use specific inhibitors (e.g., lovastatin for terpenoid biosynthesis) to block suspected pathways and monitor this compound production .
- Transcriptomic analysis : Perform RNA-seq on plant tissues to identify diterpene synthase genes co-expressed with this compound accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
